The Discovery and History of Apovincaminic Acid: A Technical Guide
The Discovery and History of Apovincaminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the principal and pharmacologically active metabolite of the synthetic nootropic agent vinpocetine, has garnered significant scientific interest for its neuroprotective and cerebral blood flow-enhancing properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of apovincaminic acid. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction and Discovery
Apovincaminic acid emerged into the scientific landscape not as a standalone discovery, but as a crucial player in the metabolic journey of vinpocetine. Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, was first synthesized in the late 1960s.[1] Subsequent pharmacokinetic studies revealed that vinpocetine undergoes rapid and extensive first-pass metabolism in humans, with the primary metabolite being apovincaminic acid.[2] It is now understood that many of the therapeutic effects attributed to vinpocetine are, in fact, mediated by this active metabolite.[2]
The initial identification and characterization of apovincaminic acid are closely tied to the development and clinical investigation of vinpocetine by the Hungarian pharmaceutical company Gedeon Richter Plc. While a singular "discovery" paper is not readily apparent, its existence and significance were established through metabolic and pharmacokinetic studies conducted throughout the 1970s and 1980s.
Physicochemical Properties
Apovincaminic acid is a complex heterocyclic molecule with the systematic name (3α,16α)-eburnamenine-14-carboxylic acid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem |
| Molecular Weight | 322.4 g/mol | PubChem |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Poorly soluble in water; soluble in ethanol, dimethyl sulfoxide, and acetone. | [4] |
| pKa (strongest acidic) | 4.01 | ChemAxon |
| pKa (strongest basic) | 7.07 | ChemAxon |
Synthesis of Apovincaminic Acid
Apovincaminic acid can be synthesized through several routes, most commonly involving the modification of related Vinca alkaloids. The following sections detail a common experimental protocol for its preparation from vincamine.
Experimental Protocol: Hydrolysis of Vincamine to Apovincaminic Acid
This protocol is based on established methods for the hydrolysis of vincamine and subsequent dehydration to form the apovincaminic structure.
Materials:
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(+)-Vincamine
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3 M Hydrochloric acid (HCl)
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Chloroform (CHCl₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Methanol (CH₃OH)
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Boiling water bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Hydrolysis: To 500 mg of (+)-vincamine in a round-bottom flask, add 20 mL of 3 M HCl.[3]
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Heat the mixture in a boiling water bath for 100 minutes to effect hydrolysis of the methyl ester.[3]
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Cool the resulting solution to room temperature.
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Extraction: Transfer the cooled solution to a separatory funnel. Extract the aqueous solution with three 20 mL portions of chloroform.[3]
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Combine the organic extracts.
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Drying and Evaporation: Dry the combined chloroform extract over anhydrous sodium sulfate.[3]
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Filter to remove the drying agent.
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Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid residue.[3]
-
Crystallization: Recrystallize the solid residue from methanol to yield purified apovincaminic acid as a yellow crystalline solid.[3]
Characterization Data
The structural elucidation of apovincaminic acid is confirmed through various spectroscopic techniques. The following table summarizes key characterization data, primarily derived from studies on vinpocetine (ethyl apovincaminate), which shares the same core structure.
| Technique | Key Data | Source |
| UV Spectroscopy | Maxima at 228-230 nm, 273-275 nm, and 313-320 nm (in methanol). | [5] |
| IR Spectroscopy | Characteristic peaks at 3060, 1630, 1605, 1480, 750 cm⁻¹ (Nujol). | [5] |
| ¹H-NMR | (CDCl₃, δ): 1.00 (t, 3H), 6.10 (s, 1H), 7.3-7.5 (m, 4H). Note: Data for ethyl ester. | [5] |
| ¹³C-NMR | (CDCl₃, δ): 162.85, 133.62, 130.52, 128.65, 128.00, 127.34, 121.27, 119.72, 117.72, 112.12, 108.15, 55.21, 50.98, 44.42, 37.14, 28.25, 26.79, 19.89, 15.86, 8.30 ppm. Note: Data for ethyl ester. | [5] |
| Mass Spectrometry | m/z = 323 (for apovincaminic acid). | [6] |
Pharmacokinetics
Apovincaminic acid is the primary metabolite of vinpocetine, and its pharmacokinetic profile is crucial to understanding its therapeutic effects. The following table summarizes key pharmacokinetic parameters in humans.
| Parameter | Value | Condition | Source |
| Elimination Half-life (t½) | 3.66 ± 1.56 hours | Healthy volunteers, IV vinpocetine | |
| Elimination Half-life (t½) | 4.7 ± 2.13 hours | Patients with cerebrovascular disorders, IV vinpocetine | [7] |
| Bioavailability | Orally administered vinpocetine is rapidly absorbed, with significant first-pass metabolism to apovincaminic acid. | [8] | |
| Protein Binding | High (specific percentage for apovincaminic acid not detailed, but vinpocetine is 86.6-99.99% protein-bound). | [8] | |
| Metabolism | Formed by hydrolysis of vinpocetine. | [2] | |
| Excretion | Excreted in urine and feces. | [9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for apovincaminic acid's neuroprotective and cerebral vasodilatory effects is the inhibition of phosphodiesterase type 1 (PDE1).
PDE1 Inhibition
PDE1 is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, apovincaminic acid leads to an accumulation of these second messengers, which in turn activates downstream signaling pathways.
The elevation of cAMP and cGMP levels has several beneficial effects in the central nervous system:
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Cerebral Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, thereby improving cerebral blood flow.
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Neuroprotection: The activation of PKA and PKG by cAMP and cGMP, respectively, leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
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Anti-inflammatory Effects: Apovincaminic acid has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.
Conclusion
Apovincaminic acid, as the primary active metabolite of vinpocetine, is a molecule of significant therapeutic interest. Its history is intertwined with the development of its parent compound, and its pharmacological effects are central to vinpocetine's clinical utility. A thorough understanding of its synthesis, physicochemical properties, pharmacokinetics, and mechanism of action is essential for the ongoing research and development of novel neuroprotective and cerebrovascular agents. This technical guide provides a comprehensive overview of the current knowledge on apovincaminic acid, serving as a foundational resource for the scientific community.
References
- 1. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. Metabolism of vincamine in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
